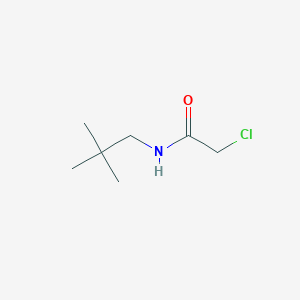

2-chloro-N-(2,2-dimethylpropyl)acetamide

Description

Overview of Chloroacetamide Class in Organic Synthesis

Within the broader family of substituted acetamides, the chloroacetamide class holds particular importance as versatile synthetic intermediates. Characterized by a chlorine atom attached to the alpha-carbon of the acetyl group (ClCH₂CONH-), these compounds are highly valued for their reactivity. The carbon-chlorine bond is susceptible to nucleophilic substitution, enabling the facile introduction of a wide array of functional groups.

This reactivity makes chloroacetamides powerful building blocks in organic synthesis. A common application is in the preparation of more complex molecules through the reaction of the chloroacetyl group with various nucleophiles. For instance, they are widely used in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. Furthermore, the chloroacetamide moiety is a key component in the structure of numerous commercial herbicides. The synthesis of these agrochemicals often involves the reaction of a chloroacetamide derivative with an appropriate amine or other nucleophile to construct the final active ingredient.

Research Significance of N-Alkyl/Aryl Acetamide (B32628) Derivatives

N-Alkyl and N-aryl acetamide derivatives represent a vast and extensively studied area of chemical research. The substitution at the nitrogen atom dramatically influences the molecule's biological activity and physical properties. By systematically modifying the N-substituent, chemists can explore structure-activity relationships (SAR) to optimize a compound for a specific target.

The research significance of these derivatives is underscored by their broad spectrum of pharmacological applications. Molecules containing the N-alkyl/aryl acetamide scaffold have been developed as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The amide linkage serves as a stable and predictable structural unit that can correctly position other functional groups to interact with biological targets like enzymes or receptors. The nature of the alkyl or aryl group can impact the molecule's ability to cross biological membranes, its binding affinity to a target protein, and its metabolic pathway, all of which are critical considerations in drug discovery and development.

Scope and Research Objectives for 2-chloro-N-(2,2-dimethylpropyl)acetamide

The specific compound, this compound, serves as a focused case study within the broader class of N-alkyl chloroacetamides. Its chemical structure features two key reactive sites: the electrophilic carbon bearing the chlorine atom and the N-H group of the amide. The most notable feature is the N-(2,2-dimethylpropyl) group, also known as a neopentyl group. This substituent is a bulky, sterically hindered, and non-polar alkyl group.

The primary research objective for this compound is its utilization as a specialized building block in organic synthesis. The presence of the neopentyl group can be strategically employed to introduce steric bulk into a target molecule. This can influence the molecule's conformation, restrict its rotation, and potentially enhance its selectivity for a specific biological target. Furthermore, the lipophilic nature of the neopentyl group can modify the solubility and pharmacokinetic profile of the final product.

The scope of research for this compound involves its application as an intermediate in the synthesis of novel compounds for screening in agrochemical and pharmaceutical discovery programs. By reacting it with various nucleophiles, researchers can generate a library of new derivatives. The investigation of these derivatives aims to understand how the unique steric and electronic properties of the N-neopentyl chloroacetamide moiety contribute to the biological activity of the resulting products.

Chemical and Physical Properties

This table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 1250783-40-4 | cato-chem.com |

| Molecular Formula | C₇H₁₄ClNO | cato-chem.com |

| Molecular Weight | 163.65 g/mol | cato-chem.com |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-chloro-N-neopentylacetamide | N/A |

| Predicted Boiling Point | 240.5 ± 23.0 °C | N/A |

| Predicted Density | 1.015 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 15.11 ± 0.46 | N/A |

Summary of Research Findings and Applications

The primary application of this compound is as a chemical intermediate. Below is a summary of its documented and potential research applications based on the general reactivity of the chloroacetamide class.

| Research Area | Application/Finding |

| Organic Synthesis | Serves as a versatile building block for introducing the N-(2,2-dimethylpropyl)acetamido moiety into larger molecules via nucleophilic substitution of the chlorine atom. |

| Medicinal Chemistry | Used as an intermediate in the synthesis of potential active pharmaceutical ingredients (APIs). The neopentyl group can be used to modulate lipophilicity and steric interactions of target molecules, potentially leading to new analgesics and anti-inflammatory drugs. |

| Agrochemical Research | Acts as a precursor for the synthesis of novel herbicides. The chloroacetamide functional group is a known herbicidal toxophore, and modification with the neopentyl group could lead to compounds with altered efficacy or crop selectivity. chemsrc.com |

Properties

IUPAC Name |

2-chloro-N-(2,2-dimethylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-7(2,3)5-9-6(10)4-8/h4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLCOPPHWJLLPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro N 2,2 Dimethylpropyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2-chloro-N-(2,2-dimethylpropyl)acetamide in deuterated chloroform (B151607) (CDCl₃) recorded on a 400 MHz instrument exhibits distinct signals corresponding to the different types of protons in the molecule.

A prominent singlet is observed at approximately δ 1.08 ppm . This signal integrates to nine protons and is attributed to the three equivalent methyl groups of the tertiary butyl moiety (-C(CH₃)₃). The singlet nature of this peak indicates the absence of adjacent protons to couple with.

A doublet appears at around δ 3.34 ppm , corresponding to the two protons of the methylene (B1212753) group adjacent to the chlorine atom (-CH₂Cl). The splitting into a doublet is due to coupling with the single proton on the adjacent nitrogen atom.

A broad singlet is present at approximately δ 6.21 ppm , which is characteristic of the amide proton (-NH-). The broadness of this signal is a common feature for amide protons due to quadrupole effects of the nitrogen atom and potential chemical exchange.

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1.08 | Singlet | 9H | -C(CH ₃)₃ |

| 3.34 | Doublet | 2H | -CH ₂Cl |

| 6.21 | Broad Singlet | 1H | -NH - |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon environment.

The carbonyl carbon of the acetamide (B32628) group is typically observed in the downfield region of the spectrum, with an expected chemical shift in the range of δ 165–170 ppm . This significant downfield shift is due to the deshielding effect of the adjacent electronegative oxygen and nitrogen atoms.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

| Expected Chemical Shift (δ ppm) | Carbon Assignment |

| 165 - 170 | C =O |

| Data not available | -C (CH₃)₃ |

| Data not available | -C(C H₃)₃ |

| Data not available | -C H₂Cl |

Two-Dimensional NMR Techniques for Structural Confirmation

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the ¹H and ¹³C spectra and for confirming the connectivity of the molecule.

A COSY experiment would show correlations between coupled protons. For this compound, a cross-peak would be expected between the amide proton signal (around δ 6.21 ppm) and the methylene proton signal (around δ 3.34 ppm), confirming their scalar coupling.

An HSQC experiment would reveal one-bond correlations between protons and their directly attached carbons. This would allow for the definitive assignment of the carbon signals. For instance, a cross-peak would be observed between the methylene proton signal at δ 3.34 ppm and the signal for the -CH₂Cl carbon. Similarly, the signal for the tert-butyl protons at δ 1.08 ppm would show a correlation with the signal for the methyl carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Characterization

The FTIR spectrum of this compound, typically recorded using a KBr pellet, displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.

A strong absorption band is observed at approximately 1654 cm⁻¹ , which is characteristic of the C=O stretching vibration (Amide I band) of the secondary amide group. The position of this band is indicative of a conjugated or hydrogen-bonded amide carbonyl.

Another significant band appears around 1540 cm⁻¹ , which is attributed to the N–H bending vibration (Amide II band). This band is a characteristic feature of secondary amides.

Other expected vibrational bands would include C-H stretching vibrations from the alkyl groups (typically in the 2850-3000 cm⁻¹ region), N-H stretching (around 3300 cm⁻¹), and C-N stretching vibrations.

Interactive Data Table: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 1654 | C=O Stretch (Amide I) | Amide |

| 1540 | N-H Bend (Amide II) | Amide |

Raman Spectroscopy Applications for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that provides information on molecular vibrations. While specific Raman spectral data for this compound is not widely reported, the technique would be particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

For this molecule, Raman spectroscopy could provide valuable information on the C-C skeletal vibrations of the tert-butyl group and the C-Cl stretching vibration. The symmetric stretching of the C-C bonds in the neopentyl group would be expected to produce a strong Raman signal. The amide bands (Amide I and III) are also typically observable in Raman spectra and can provide complementary information to the FTIR data regarding the conformation and hydrogen bonding of the amide group. The analysis of the Raman spectrum would thus contribute to a more complete vibrational characterization of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio after ionization.

Electron Ionization (EI) is a hard ionization technique that results in significant fragmentation, providing a detailed "fingerprint" of a molecule's structure. For this compound, the molecular ion peak (M+) is expected, along with a characteristic M+2 peak at approximately a 3:1 ratio, which is indicative of the presence of a single chlorine atom (35Cl and 37Cl isotopes). libretexts.org

The fragmentation of the neopentyl (2,2-dimethylpropyl) group is a key feature. Due to the high stability of the tertiary carbocation, a rearrangement followed by cleavage is expected to produce a prominent peak at m/z 57, corresponding to the tert-butyl cation, [C(CH₃)₃]⁺. docbrown.info This ion often forms the base peak in the mass spectra of neopentyl-containing compounds. docbrown.info Other significant fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. libretexts.orgmiamioh.edu

Table 1: Predicted Key Fragments in the EI-MS of this compound

| m/z (mass/charge) | Proposed Fragment Ion | Formula | Notes |

| 163/165 | Molecular Ion [M]⁺ | [C₇H₁₄ClNO]⁺ | Exhibits 3:1 isotopic pattern for Chlorine. |

| 128 | [M - Cl]⁺ | [C₇H₁₄NO]⁺ | Loss of a chlorine radical. |

| 86 | [CH₂=C(OH)NHCH₂C(CH₃)₃]⁺ | [C₅H₁₂NO]⁺ | Result of McLafferty-type rearrangement. |

| 77/79 | [ClCH₂CO]⁺ | [C₂H₂ClO]⁺ | Chloroacetyl cation. |

| 71 | [CH₂C(CH₃)₃]⁺ | [C₅H₁₁]⁺ | Neopentyl cation. |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | Tert-butyl cation via rearrangement, often the base peak. |

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺, with minimal fragmentation in the source. nih.gov This allows for the precise determination of the molecular weight. Studies on similar molecules show that the acetamide group has a high affinity for sodium cations. nih.govresearchgate.net

In tandem mass spectrometry (ESI-MS/MS), the protonated molecule is selected and fragmented through collision-induced dissociation (CID). The fragmentation of even-electron ions, like [M+H]⁺, often proceeds through the elimination of small, stable neutral molecules. nih.gov For this compound, characteristic fragmentation pathways would include the neutral loss of HCl or the loss of the entire chloroacetamide moiety. nih.govmdpi.com

Table 2: Expected Ions in ESI-MS and ESI-MS/MS of this compound

| Ion Type | m/z (mass/charge) | Proposed Ion | Formula | Notes |

| Precursor Ion | 164/166 | [M+H]⁺ | [C₇H₁₅ClNO]⁺ | Protonated molecule. |

| Precursor Ion | 186/188 | [M+Na]⁺ | [C₇H₁₄ClNNaO]⁺ | Sodium adduct. |

| Product Ion | 128 | [M+H - HCl]⁺ | [C₇H₁₄NO]⁺ | Neutral loss of hydrogen chloride from the protonated molecule. |

| Product Ion | 72 | [C₅H₁₂N]⁺ | [CH₂=N⁺HCH₂C(CH₃)₃] | Fragment resulting from cleavage of the amide bond. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. It is widely used for purity assessment and the analysis of metabolites. nih.gov For purity analysis, a sample of this compound is injected into the GC, where it is separated from any impurities, such as starting materials or by-products from its synthesis. The retention time of the main peak serves as an identifier, while the integrated peak area allows for quantification of its purity. The mass spectrometer provides confirmation of the peak's identity. researchgate.net

In metabolite analysis, GC-MS is employed to identify the products of biotransformation. researchgate.net Potential metabolic pathways for this compound could include dechlorination, hydroxylation of the neopentyl group, or hydrolysis of the amide bond to yield chloroacetic acid and 2,2-dimethylpropylamine. In many cases, derivatization is required to increase the volatility of polar metabolites, such as converting them to their trimethylsilyl (B98337) (TMS) ethers, before GC-MS analysis. nih.govnih.gov The distinct mass spectra of these derivatives allow for their structural elucidation and differentiation from the parent compound.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, its molecular conformation can be reliably predicted based on the structures of numerous analogous N-substituted chloroacetamides. znaturforsch.comznaturforsch.com The core acetamide group (-NH-C=O-) is expected to be planar or nearly planar due to the partial double-bond character of the C-N bond.

Table 3: Typical Geometric Parameters for N-Substituted Chloroacetamide Moieties from Related Crystal Structures

| Parameter | Typical Value Range | Description |

| C=O Bond Length | 1.22 - 1.24 Å | Carbonyl double bond. |

| C-N (amide) Bond Length | 1.32 - 1.35 Å | Amide bond with partial double-bond character. |

| N-C (alkyl) Bond Length | 1.45 - 1.48 Å | Bond between amide nitrogen and neopentyl group. |

| C-Cl Bond Length | 1.75 - 1.78 Å | Bond in the chloromethyl group. |

| O=C-N Bond Angle | 122° - 125° | Angle within the planar amide group. |

| C-N-C Bond Angle | 120° - 124° | Angle at the amide nitrogen. |

Data compiled from analogous structures reported in crystallographic literature. znaturforsch.comznaturforsch.com

A defining feature in the crystal structures of secondary amides is the formation of intermolecular hydrogen bonds. nih.gov For this compound, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This interaction, designated as N-H···O, is expected to link molecules together, forming infinite chains or ribbons that propagate through the crystal lattice. nih.gov

These hydrogen-bonding networks are the primary cohesive force governing the molecular packing in the solid state. In addition to this strong interaction, weaker contacts such as C-H···O and potentially C-H···Cl interactions may also be present, further stabilizing the crystal structure. nih.govnih.gov

Table 4: Representative Hydrogen Bond Geometry in N-Substituted Amides

| Interaction Type | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

| Amide H-Bond | N-H···O | 2.85 - 3.05 | 1.90 - 2.20 | 150 - 175 |

D = Donor atom (N); A = Acceptor atom (O). Values are typical ranges observed in related crystal structures. nih.govnih.gov

Influence of Substitutions on Solid-State Geometry of Acetanilides

Systematic studies on various substituted acetanilides have revealed key trends. The introduction of substituents on the phenyl ring affects the conformation of the entire molecule. For instance, in the crystal structure of 2-chloro-N-(2,4-dimethylphenyl)acetamide, the N-H bond of the amide group adopts a syn conformation relative to the ortho-methyl group. nist.govresearchgate.net This is comparable to the conformation observed in 2-chloro-N-(3-methylphenyl)acetamide (with respect to the meta-methyl group) and 2-chloro-N-(2-chlorophenyl)acetamide (relative to the ortho-chloro group). nist.govnih.gov In contrast, 2,2-dichloro-N-(3-methylphenyl)acetamide shows an anti conformation with respect to the 3-methyl substituent. nih.gov

The substitution on the acetyl group also plays a crucial role. Comparing side-chain unsubstituted N-(2,6-dimethylphenyl)acetamide with its chloro- and trichloro-substituted analogs reveals that while the core structures are closely related, the bond parameters show slight but measurable differences. scienceready.com.au The presence of electron-withdrawing groups like chlorine on the acetyl side chain can influence the electronic distribution within the amide bond and affect the strength of hydrogen bonding interactions.

The following table summarizes the crystal system and space group for several related substituted acetanilides, illustrating the impact of different substitution patterns on their solid-state structures.

| Compound Name | Molecular Formula | Crystal System | Space Group |

| 2-chloro-N-(2,6-dimethylphenyl)acetamide | C₁₀H₁₂ClNO | Monoclinic | P2₁/c |

| 2-chloro-N-(2,4-dimethylphenyl)acetamide | C₁₀H₁₂ClNO | Triclinic | Pī |

| 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide | C₁₀H₁₁Cl₂NO | Monoclinic | P2₁/c |

This table was generated based on data from scientific sources. researchgate.netnih.govscienceready.com.au

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that contain valence electrons with low excitation energies. dtu.dk

For this compound, the primary chromophore is the amide functional group (-C(=O)N-). This group contains π electrons in the carbon-oxygen double bond and non-bonding (n) electrons on the oxygen and nitrogen atoms. The electronic transitions possible for the amide chromophore are primarily of two types:

n → π* transition : This involves the excitation of an electron from a non-bonding orbital (n) to an anti-bonding π orbital (π*). These transitions are typically of lower energy (occur at longer wavelengths) and have a low molar absorptivity (ε). nih.gov

π → π* transition : This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are of higher energy (occur at shorter wavelengths) and are generally more intense (higher molar absorptivity) than n → π* transitions. nih.gov

The substituents on the amide group can influence the wavelength and intensity of these absorptions. The N-(2,2-dimethylpropyl) group is an alkyl group and is not expected to significantly alter the position of the main absorption band. The effect of N-alkylation on the λmax of the amide chromophore is generally minimal. For example, N-butylacetamide shows a spectrum in the far UV region, consistent with a simple amide. nist.gov

The chloro-substituent on the α-carbon (the carbon adjacent to the carbonyl group) is an auxochrome—a group that can modify the absorption of a chromophore. The chlorine atom has non-bonding electrons and its presence can cause a small shift in the λmax, typically a bathochromic shift (to longer wavelengths), although this effect is often modest for a single chloro-substituent on an aliphatic chain.

The table below shows the maximum absorption wavelength for acetamide and a related N-alkyl acetamide.

| Compound Name | λmax (nm) | Transition Type |

| Acetamide | 205 | n → π |

| N-butylacetamide | Data indicates absorption in far UV | n → π |

This table was generated based on data from scientific sources. nist.govnih.gov

Computational and Theoretical Investigations of 2 Chloro N 2,2 Dimethylpropyl Acetamide

Density Functional Theory (DFT) Studies: An Unexplored Frontier

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, providing valuable information on molecular geometry and reactivity. However, specific DFT studies on 2-chloro-N-(2,2-dimethylpropyl)acetamide are not available in the reviewed literature.

Electronic Structure and Molecular Geometry Optimization

Detailed analysis of the electronic structure and the optimized molecular geometry, which would include precise bond lengths, bond angles, and dihedral angles for the most stable conformation of this compound, has not been publicly reported. Such studies are fundamental for understanding the molecule's three-dimensional shape and the distribution of electrons.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap)

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. For this compound, specific calculated values for HOMO energy, LUMO energy, and the resultant energy gap are not documented in scientific publications.

Calculation of Quantum Chemical Descriptors

Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of different aspects of a molecule's reactivity. These include chemical hardness (resistance to deformation of electron cloud), electronegativity (ability to attract electrons), and the electrophilicity index (a measure of electrophilic power). Without foundational DFT calculations, these crucial descriptors for this compound have not been calculated or reported.

Molecular Modeling and Simulation Approaches: A Path Not Taken

Molecular modeling and simulations offer deeper insights into the dynamic behavior of molecules, including their preferred shapes and the pathways of their reactions.

Conformational Analysis

A detailed conformational analysis would identify the various spatial arrangements (conformers) of this compound and their relative energies. This is essential for understanding which shapes the molecule is most likely to adopt and how this affects its interactions. Such a systematic study for this specific compound is absent from the literature.

Insights into Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating complex reaction mechanisms, including the identification of high-energy transition states. Investigations into the mechanisms of reactions involving this compound, and the characterization of its transition states, have not been a focus of published research.

Theoretical Studies on Analogous Chloroacetamide Compounds

Theoretical and computational chemistry offers a powerful lens for understanding the molecular properties and potential activities of chloroacetamide compounds analogous to this compound. These studies provide insights into molecular structure, electronic properties, and intermolecular interactions, which are crucial for explaining the behavior of these compounds and for designing new derivatives with specific functionalities.

Quantitative Structure-Activity Relationship (QSAR) analyses are a prominent feature of the theoretical investigation of N-substituted chloroacetamides. These studies correlate variations in the chemical structure of compounds with changes in their biological activity. A key descriptor in these analyses is lipophilicity, often expressed as log P (the logarithm of the partition coefficient between octanol and water). Computationally derived logP values for a series of N-(substituted phenyl)-2-chloroacetamides have been determined using various mathematical approaches. mdpi.com For instance, N-(4-bromophenyl)-2-chloroacetamide generally exhibits high lipophilicity, whereas the presence of a hydroxyl group, as in N-(4-hydroxyphenyl) chloroacetamide, tends to decrease it. nih.gov

Another important calculated parameter is the Topological Polar Surface Area (TPSA), which is a good indicator of a molecule's permeability. For a series of N-(substituted phenyl)-2-chloroacetamides, compounds with 4-COCH3, 4-OH, 3-CN, and 4-CN substitutions on the phenyl ring were found to have TPSA values in an optimal range for high permeability. nih.gov

| Compound | Substituent | Calculated logP (Average) | TPSA (Ų) |

|---|---|---|---|

| N-(4-acetylphenyl) chloroacetamide | 4-COCH₃ | - | 46.17 - 52.89 |

| N-(4-hydroxyphenyl) chloroacetamide | 4-OH | Lowest | 46.17 - 52.89 |

| N-(3-cyanophenyl) chloroacetamide | 3-CN | - | 46.17 - 52.89 |

| N-(4-cyanophenyl) chloroacetamide | 4-CN | - | 46.17 - 52.89 |

| N-(4-bromophenyl)-2-chloroacetamide | 4-Br | Highest | - |

Density Functional Theory (DFT) calculations have been employed to explore the electronic properties of these molecules. For 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations using the CAM-B3LYP functional and the 6–311 G(d,p) basis set were performed to optimize its structure and study its frontier molecular orbitals. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) revealed that the electron density of the HOMO is concentrated on the phenyl ring, the sulfur atom, and the amide group, while the LUMO is primarily located on the phenyl ring. The electronic transition from HOMO to LUMO was identified as a π–π* transition. nih.gov

| Molecular Orbital | Electron Density Focus |

|---|---|

| HOMO | –C=C– group in the phenyl ring, the sulfur atom, S–CH₃, –NH=C and –C=O groups |

| LUMO | =C—C= group in the phenyl ring |

Conformational analysis, often as part of crystal structure studies, reveals the preferred spatial arrangement of atoms in these molecules. For instance, in 2-chloro-N-phenylacetamide, the N-H and C=O bonds of the amide group adopt an anti conformation to each other. researchgate.net In contrast, the conformation of the N-H bond relative to substituents on the aromatic ring can vary. In 2-chloro-N-(3-chlorophenyl)acetamide, the N-H bond is anti to the meta-chloro substituent. nih.gov However, a syn conformation is observed between the N-H bond and the ortho methyl group in 2-chloro-N-(2,4-dimethylphenyl)acetamide. researchgate.netnih.gov These conformational preferences are important as they can influence how the molecules interact with each other and with biological targets.

Hirshfeld surface analysis is another computational technique used to investigate intermolecular interactions within the crystal structures of analogous chloroacetamides. For 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, this analysis indicated that H⋯H, H⋯Cl/Cl⋯H, H⋯C/C⋯H, H⋯O/O⋯H, and H⋯S/S⋯H contacts are the most significant in the crystal packing. nih.gov

Quantum-chemical analyses have also been used to compare different classes of chloroacetamide derivatives. A study comparing 2-chloroacetamides and 2,2-dichloroacetamides bearing thiazole (B1198619) scaffolds suggested that the structural and electronic differences between these two classes likely influence their biological activity. uran.ua Furthermore, molecular docking studies have been conducted to predict the binding affinities of chloroacetamide derivatives with biological targets, such as glutathione S-transferase (GST), suggesting potential mechanisms for their observed biological effects. uran.ua

Reactivity and Transformation Pathways of 2 Chloro N 2,2 Dimethylpropyl Acetamide

Nucleophilic Substitution Reactions at the α-Chloro Position

The most prominent reaction pathway for 2-chloro-N-(2,2-dimethylpropyl)acetamide involves the nucleophilic substitution of the chlorine atom. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon susceptible to attack by a wide range of nucleophiles. researchgate.net This reactivity is a general feature of α-haloacetamides and is exploited in various synthetic applications. nih.gov

Common nucleophiles that can displace the chloride ion include:

Oxygen nucleophiles: Alcohols and phenols can be used to form the corresponding α-alkoxy and α-aryloxy acetamides.

Nitrogen nucleophiles: Amines (primary and secondary) and ammonia (B1221849) can react to yield α-amino acetamides.

Sulfur nucleophiles: Thiols and thiophenols are effective nucleophiles, leading to the formation of α-thio acetamides.

The general scheme for this transformation can be represented as follows:

Scheme 1: General Nucleophilic Substitution at the α-Chloro Position

(Where Nu⁻ represents a generic nucleophile)

| Nucleophile | Product Type | General Reaction Conditions | Reference Compound Example |

|---|---|---|---|

| ROH (Alcohol) | α-Alkoxy acetamide (B32628) | Base (e.g., NaH) in an inert solvent (e.g., DMF) | 2-chloro-N-phenylacetamide + Phenol |

| ArNH₂ (Aniline) | α-Amino acetamide | Inert solvent, often with a base to scavenge HCl | 2-chloro-N-phenylacetamide + Aniline |

| RSH (Thiol) | α-Thio acetamide | Base (e.g., Et₃N) in a suitable solvent (e.g., Ethanol) | 2-chloro-N-substituted-acetamides + 2-Mercaptobenzimidazole |

Amide Bond Reactivity and Hydrolysis

The amide bond in this compound can undergo hydrolysis under both acidic and alkaline conditions to yield chloroacetic acid and 2,2-dimethylpropylamine (neopentylamine). chemguide.co.uk This reaction is characteristic of amides in general.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release the amine and the carboxylic acid. The amine will be protonated under the acidic conditions, forming an ammonium (B1175870) salt. youtube.com

Alkaline-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is a poor leaving group. However, under forcing conditions (e.g., heating), the reaction proceeds to form the carboxylate salt and the free amine. chemguide.co.uk

The steric hindrance imparted by the bulky neopentyl group is anticipated to decrease the rate of hydrolysis compared to less sterically hindered amides. researchgate.net This is because the bulky substituent can impede the approach of the nucleophile (water or hydroxide) to the carbonyl carbon.

| Condition | Reagents | Products | General Observations |

|---|---|---|---|

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | Chloroacetic acid + 2,2-Dimethylpropylammonium salt | Reaction is generally slow and requires heating. |

| Alkaline | H₂O, OH⁻ (e.g., NaOH, KOH), Heat | Salt of Chloroacetic acid + 2,2-Dimethylpropylamine | Forcing conditions are often necessary for amide hydrolysis. |

Potential in Named Reactions and Synthetic Transformations

While specific examples for this compound are not documented in the readily available literature, its functional groups suggest potential, albeit hypothetical, applications in several named reactions.

Alkylation and Acylation Reactions

The term "alkylation and acylation reactions" in the context of this molecule could refer to several possibilities. The nitrogen atom of the amide is generally not nucleophilic enough to participate in these reactions directly. However, the molecule could be used as a building block in broader synthetic sequences that involve these reaction types. For instance, the product of a nucleophilic substitution at the α-chloro position could subsequently undergo alkylation or acylation if it bears a suitable functional group.

Reduction Methodologies (e.g., Wolff-Kishner Reduction)

The Wolff-Kishner reduction is a method for the deoxygenation of aldehydes and ketones to the corresponding alkanes using hydrazine (B178648) and a strong base at high temperatures. wikipedia.orglibretexts.org This reaction is not directly applicable to this compound as it does not possess a carbonyl group in the form of an aldehyde or ketone that is typically reduced in this manner. The amide carbonyl is generally unreactive under Wolff-Kishner conditions.

Cross-Coupling Reactions (e.g., Kumada Cross Reaction)

The Kumada cross-coupling reaction involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. organic-chemistry.orgwikipedia.org While traditionally used for aryl and vinyl halides, there have been developments in using α-halo carbonyl compounds in such reactions.

Theoretically, this compound could serve as the electrophilic partner in a Kumada-type cross-coupling. This would involve the reaction of the α-chloro position with an organomagnesium reagent (Grignard reagent) in the presence of a suitable catalyst.

Hypothetical Kumada Cross-Coupling Reaction

(Where R is an alkyl or aryl group and X is a halogen)

The success of such a reaction would depend on the choice of catalyst and reaction conditions to avoid side reactions, such as the reaction of the Grignard reagent with the amide proton. No specific examples of this transformation with this compound have been found in the surveyed literature.

Kinetics and Mechanism of Chemical Transformations

Nucleophilic Substitution: The substitution at the α-chloro position is expected to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. The rate of this reaction would be dependent on the concentration of both the substrate and the nucleophile. The bulky N-substituent is unlikely to significantly affect the electronic environment of the reaction center, but it could have minor through-space effects.

Amide Hydrolysis: The mechanism of amide hydrolysis is well-established and involves the nucleophilic addition of water or hydroxide to the carbonyl carbon to form a tetrahedral intermediate. youtube.com The rate-determining step can vary depending on the reaction conditions and the specific amide. For sterically hindered amides like this compound, the formation of the tetrahedral intermediate is likely to be sterically hindered and thus could be the rate-limiting step. researchgate.net

To provide a conceptual framework, the following table outlines the expected kinetic behavior for the primary transformations of this compound, based on general principles.

| Transformation | Expected Mechanism | Key Factors Influencing Rate | Expected Rate Law |

|---|---|---|---|

| Nucleophilic Substitution at α-Chloro Position | SN2 | Concentration and nucleophilicity of the nucleophile; Solvent polarity | Rate = k[Substrate][Nucleophile] |

| Acid-Catalyzed Amide Hydrolysis | Nucleophilic Acyl Substitution (AAC2) | Concentration of acid catalyst; Temperature; Steric hindrance | Complex, but generally dependent on [Substrate] and [H⁺] |

| Alkaline-Catalyzed Amide Hydrolysis | Nucleophilic Acyl Substitution (BAC2) | Concentration of base; Temperature; Steric hindrance | Rate = k[Substrate][OH⁻] |

Applications of 2 Chloro N 2,2 Dimethylpropyl Acetamide in Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

As a key intermediate, 2-chloro-N-(2,2-dimethylpropyl)acetamide provides a reliable and adaptable scaffold for constructing more elaborate chemical structures. Its bifunctional nature—possessing both an electrophilic center and a stable amide group—makes it a valuable reagent in multistep synthetic pathways.

Precursor to Substituted Acetamides with Modified Functionalities

The primary reactivity of 2-chloro-N-alkyl/aryl acetamides lies in the C-Cl bond, which is susceptible to nucleophilic attack. This characteristic allows for the straightforward synthesis of a wide array of substituted acetamides. By reacting this compound with various nucleophiles, the chlorine atom can be displaced to introduce new functional groups, thereby modifying the molecule's properties. This process is fundamental to creating libraries of related compounds for screening in drug discovery and other applications. ijpsr.info

The general reaction involves the nucleophilic substitution of the chloride by amines, thiols, or alkoxides, leading to the formation of N-substituted glycine (B1666218) amides. The synthesis of various N-substituted chloroacetamide derivatives is a common strategy to produce new bioactive agents that can be used as antimicrobial agents, herbicides, and disinfectants. ijpsr.info The chloroacetyl chloride is typically reacted with the appropriate amine at room temperature to yield the corresponding 2-chloro-N-substituted acetamide (B32628). ijpsr.info

Building Block for Complex Heterocyclic Systems (e.g., Thiazoline (B8809763) Derivatives, Benzotriazole (B28993) Derivatives)

One of the most significant applications of chloroacetamides is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Benzotriazole Derivatives: 2-chloro-N-(substituted phenyl) acetamides are used as key reactants in the synthesis of 2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(substituted phenyl) acetamides. su.edu.lyresearchgate.net In a typical reaction, the chloroacetamide derivative is heated with 1H-benzo[d]1,2,3-triazole in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). su.edu.lyresearchgate.netiisj.in The nitrogen of the benzotriazole ring acts as a nucleophile, displacing the chloride from the acetamide to form a new carbon-nitrogen bond and construct the desired heterocyclic system. su.edu.lyiisj.in These benzotriazole derivatives are of significant interest due to their wide range of pharmacological activities. su.edu.lyresearchgate.net

Thiazoline and Thiazole (B1198619) Derivatives: Chloroacetamides are also foundational in constructing thiazole and thiazoline rings, which are prevalent in medicinal chemistry. sciencescholar.us The classical Hantzsch thiazole synthesis, for instance, involves the condensation of an α-haloketone (or a related electrophile like a chloroacetamide) with a thioamide. researchgate.net In this context, this compound can provide the two-carbon backbone required for the formation of the five-membered thiazole ring. The reaction of an N-acylated thiazole containing an electrophilic chloroacetyl moiety with a nucleophile can lead to the formation of more complex thiazole derivatives. nih.gov The synthesis often proceeds through a domino reaction involving an SN2 reaction followed by cyclization. researchgate.net

Interactive Table: Synthesis of Heterocyclic Systems

| Heterocyclic System | Key Reactants | General Conditions |

| Benzotriazole Derivatives | 2-chloro-N-substituted acetamide, 1H-benzo[d]1,2,3-triazole | K₂CO₃, DMF, Heat su.edu.lyiisj.in |

| Thiazole Derivatives | 2-chloro-N-substituted acetamide, Thioamide/Thiourea | Base, Solvent (e.g., Ethanol) |

Development of Novel Compounds for Agrochemical Research

The chloroacetamide structural motif is present in several commercially important herbicides. Consequently, this compound and its analogues are valuable platforms for the discovery and development of new agrochemicals.

Structure-Property Relationships in Chloroacetamide Herbicides

Chloroacetamides represent a significant class of herbicides, with well-known examples including alachlor (B1666766) and metolachlor (B1676510). ijpsr.infonih.gov The herbicidal activity of these compounds is intrinsically linked to their molecular structure. Research in this area focuses on understanding the structure-activity relationship (SAR), which dictates how modifications to the chemical structure affect biological efficacy.

Studies on the solid-state geometry of various substituted chloroacetanilides (N-phenyl chloroacetamides) reveal how substitutions on the aromatic ring influence the molecule's conformation. nih.govresearchgate.netnih.gov For example, the conformation of the N-H bond relative to substituents on the phenyl ring can vary between syn and anti, which in turn affects intermolecular interactions like hydrogen bonding. nih.govnih.gov These conformational differences can alter the molecule's ability to bind to its biological target, thereby influencing its herbicidal properties. Although this compound has an alkyl rather than an aryl group, the principles of how the N-substituent's size, shape, and electronics affect activity are transferable and central to designing more effective herbicides.

Exploration of Derivatives with Modified Side Chains for Enhanced Utility

To improve potency, selectivity, or environmental profile, chemists systematically synthesize derivatives of a lead compound with modified side chains. For chloroacetamides, this involves creating analogues of this compound with different N-alkyl or N-aryl groups. ijpsr.info By introducing various substituents, researchers can fine-tune the molecule's physicochemical properties, such as lipophilicity and steric bulk, to optimize its performance as a herbicide or other agrochemical. The synthesis of a range of 2-chloro-N-alkyl/aryl acetamide derivatives allows for screening against various weeds and pests to identify compounds with enhanced utility or novel modes of action. ijpsr.info

Interactive Table: N-Substituent Variation in Chloroacetamides for Research

| N-Substituent Group | Compound Class | Research Area | Reference |

| 2,6-diethylphenyl | Chloroacetanilide | Herbicides (e.g., Alachlor) | nih.gov |

| 2,4-dimethylphenyl | Chloroacetanilide | Structural Chemistry | nih.govresearchgate.net |

| 3-chlorophenyl | Chloroacetanilide | Structural Chemistry | nih.gov |

| 2,6-dimethylphenyl | Chloroacetanilide | Structural Chemistry | researchgate.net |

| Various Alkyl/Aryl | N-substituted chloroacetamides | Antimicrobial/Herbicidal Agents | ijpsr.info |

Intermediates in Materials Science and Polymer Chemistry

Beyond biological applications, the reactivity of this compound makes it a useful intermediate in materials science. Its ability to introduce a specific amide functionality into larger structures is valuable for creating novel polymers and materials with tailored properties.

One documented pathway involves using a related compound, 2-chloro-N-(2-methoxyphenyl)acetamide, to synthesize a polymerizable monomer. researchgate.net In this process, the chlorine atom is substituted by a methacrylate (B99206) group. The resulting product, 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate, is a monomer that contains the original acetamide structure. researchgate.net This monomer can then undergo polymerization to create a polymer with pendant acetamide side chains. By incorporating such functional groups, the properties of the final polymer—such as its thermal stability, solubility, or ability to coordinate with metals—can be precisely controlled. This demonstrates the role of chloroacetamides as intermediates in the synthesis of functional monomers for advanced polymer chemistry.

Integration into Polymer Backbones

The incorporation of specific functional groups into polymer backbones is a critical strategy for designing materials with tailored properties. N-substituted 2-chloroacetamides, in general, offer a potential route for polymer functionalization. The reactive chloroacetyl group can, in principle, be used to attach these molecules to polymer chains.

However, a thorough review of scientific literature and patent databases did not yield specific examples or detailed research findings on the direct integration of this compound into polymer backbones, either as a monomer in polymerization reactions or as a functionalizing agent for pre-existing polymers. General principles of polymer chemistry suggest that such a molecule could potentially be used to introduce the neopentyl group into a polymer structure, which might influence properties such as solubility, thermal stability, or biocompatibility. Without specific research data, any discussion on its role in polymer science remains speculative.

Development of New Chemical Processes

N-substituted 2-chloroacetamides are valued as intermediates in organic synthesis due to the electrophilic nature of the carbon atom bonded to the chlorine, which readily reacts with various nucleophiles. nih.gov This reactivity is the foundation for their use in the development of new synthetic routes and chemical processes. For instance, the reaction of N-aryl 2-chloroacetamides with different nucleophiles is a common method for synthesizing a variety of heterocyclic compounds. mdpi.comnih.gov

While the broader class of N-substituted 2-chloroacetamides has established applications, specific documented instances of this compound being a key component in the development of novel, large-scale chemical processes are not readily found in the surveyed literature. Its role is likely similar to that of its analogues: serving as a building block in multi-step syntheses of more complex molecules. The bulky and chemically robust neopentyl group could offer specific steric or electronic properties to the final products. However, without dedicated studies on this particular compound, its specific contributions to new process development cannot be detailed with scientific certainty.

Environmental Fate and Bioremediation of Chloroacetamide Compounds

Degradation Pathways in Environmental Matrices (Soil and Water)

The breakdown of chloroacetamide herbicides in the environment is a critical process that reduces their persistence and potential for off-site transport. Both non-biological and biological pathways contribute to their transformation in soil and aquatic systems.

Abiotic degradation involves chemical reactions that occur without the intervention of microorganisms. For chloroacetamide herbicides, hydrolysis is a significant abiotic degradation pathway, particularly under strongly acidic or basic conditions. proquest.comacs.org These reactions can lead to the formation of hydroxy-substituted derivatives through intermolecular SN2 mechanisms. proquest.comacs.org Under acidic conditions, cleavage of both the amide and ether groups can occur. acs.org The rate and products of hydrolysis are influenced by the specific chemical structure of the chloroacetamide, including the nature and size of its substituents. proquest.com

Another important abiotic process is reductive dechlorination, which has been observed in the presence of common aquifer and sediment minerals like pyrite (B73398) (FeS₂). proquest.com This reaction can occur on environmentally relevant timescales, on the order of days, and represents a significant pathway for the detoxification of these compounds in anaerobic environments. proquest.com Photolysis, or degradation by sunlight, can also contribute to the breakdown of some chloroacetamide compounds in surface waters, although its significance varies depending on the specific compound and environmental conditions.

Microbial degradation is the primary mechanism for the removal of chloroacetamide herbicides from soil and water. researchgate.net A diverse range of soil microorganisms, including bacteria and fungi, have been shown to utilize these compounds as a source of carbon and nitrogen, leading to their breakdown. researchgate.netresearchgate.net The efficiency of microbial degradation is influenced by various environmental factors such as soil type, temperature, moisture, pH, and the availability of other nutrients. researchgate.net

Several key enzymatic reactions are involved in the microbial metabolism of chloroacetamides. These include dealkylation (removal of alkyl groups), dechlorination (removal of chlorine atoms), and hydroxylation (addition of hydroxyl groups). researchgate.net For instance, the bacterium Paracoccus sp. (strain FLY-8) has been shown to degrade multiple chloroacetamide herbicides through pathways involving hydroxylation, dealkylation, cyclization, dehydrogenation, and dechlorination. researchgate.net Similarly, microbial action is responsible for the formation of various metabolites of dichlormid (B166021) in soil, including N-allyl-2,2-dichloroacetamide and N,N-diallyl-2-chloroacetamide. acs.org

The rate of biodegradation can vary significantly among different chloroacetamide herbicides. For example, metolachlor (B1676510) is known to be more resistant to biodegradation than other chloroacetanilides due to the longer alkyl chain on its amide nitrogen. researchgate.net

Metabolite Identification and Characterization in Degradation Studies

The study of degradation pathways involves the identification and characterization of intermediate and final breakdown products, known as metabolites. This provides crucial insights into the mechanisms of degradation and the potential for the formation of more or less toxic compounds.

Dealkylation is a common initial step in the microbial degradation of many chloroacetamide herbicides. This process involves the enzymatic removal of alkyl groups from the nitrogen (N-dealkylation), oxygen (O-dealkylation), or carbon (C-dealkylation) atoms of the molecule.

N-dealkylation: This pathway is frequently observed in the breakdown of chloroacetamides. For example, in the microbial degradation of alachlor (B1666766), N-dealkylation leads to the formation of 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). researchgate.netwalisongo.ac.id

O-dealkylation: This involves the cleavage of an ether linkage. For instance, the metabolism of metolachlor can involve O-demethylation. nih.gov

C-dealkylation: This pathway involves the removal of an alkyl group from a carbon atom. Butachlor (B1668075) can be degraded to alachlor through partial C-dealkylation. researchgate.net

These dealkylation reactions are significant as they often represent the first step in the detoxification of the parent herbicide and can lead to further degradation.

Dechlorination, the removal of the chlorine atom from the chloroacetyl group, is a critical step in the detoxification of chloroacetamide herbicides. This can occur through both abiotic and biotic mechanisms. As mentioned earlier, reductive dechlorination can be mediated by minerals like pyrite. proquest.com Biologically, dechlorination is often a key step in the microbial metabolic pathway.

Hydroxylation, the introduction of a hydroxyl (-OH) group, is another important transformation. Base-catalyzed hydrolysis can lead to the formation of hydroxy-substituted derivatives. acs.org Microbial metabolism can also result in the hydroxylation of the aromatic ring or other parts of the molecule. researchgate.net

The following table summarizes the key degradation processes for chloroacetamide herbicides.

| Degradation Process | Description | Example Metabolite |

| N-dealkylation | Removal of an alkyl group from the nitrogen atom. | 2-chloro-N-(2,6-diethylphenyl)acetamide (from Alachlor) researchgate.netwalisongo.ac.id |

| O-dealkylation | Removal of an alkyl group from an oxygen atom (ether cleavage). | O-demethylated metolachlor metabolites nih.gov |

| C-dealkylation | Removal of an alkyl group from a carbon atom. | Alachlor (from Butachlor) researchgate.net |

| Dechlorination | Removal of the chlorine atom. | Dechlorinated acetanilides dss.go.th |

| Hydroxylation | Addition of a hydroxyl group. | Hydroxy-substituted derivatives acs.org |

During the degradation of chloroacetamide herbicides, a variety of intermediate products can be formed, including cyclized compounds. For instance, the degradation pathway of some chloroacetamides can involve intramolecular cyclization to form morpholinone derivatives. acs.orgresearchgate.net Other intermediates that have been identified in degradation studies include ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are major, highly mobile products of many chloroacetamide herbicides found in surface and groundwater. acs.orgwisc.edu The formation of these various intermediates highlights the complexity of the degradation pathways and the importance of comprehensive metabolite analysis to fully understand the environmental fate of these compounds.

Bioremediation Strategies for Chloroacetamide Contaminants

Bioremediation leverages the metabolic activity of microorganisms to transform or mineralize environmental pollutants. For chloroacetamide herbicides, this approach is particularly relevant due to their persistence in soil and water. nih.gov Microbial degradation is a major factor in the dissipation of these compounds from the environment. mdpi.com The success of bioremediation hinges on the presence and activity of microorganisms capable of using these herbicides as a source of carbon, nitrogen, or energy.

Identification and Characterization of Degrading Microorganisms

A significant body of research has focused on isolating and characterizing microbial strains with the ability to degrade various chloroacetamide herbicides. While specific studies on 2-chloro-N-(2,2-dimethylpropyl)acetamide are not extensively documented, research on structurally similar and widely used chloroacetamides like alachlor, acetochlor (B104951), butachlor, and metolachlor provides valuable insights into the types of microorganisms that could potentially degrade it.

Numerous bacterial and fungal species have been identified as effective degraders of chloroacetamide herbicides. These microorganisms are often isolated from contaminated agricultural soils where these herbicides have been repeatedly applied. sci-hub.box For instance, the bacterium Paracoccus sp. strain FLY-8, isolated from a rice field, has demonstrated the ability to degrade several chloroacetamide herbicides, including alachlor, acetochlor, and butachlor, utilizing them as a carbon source for growth. researchgate.net Similarly, strains of Bacillus cereus have been isolated from butachlor-contaminated soil and have shown significant degradation efficiency. mdpi.com

Fungal species also play a role in the bioremediation of these compounds. For example, Aspergillus niger and Xanthomonas axonopodis have been shown to effectively metabolize alachlor. nih.gov The identification of these diverse microbial groups highlights the broad potential for bioremediation of chloroacetamide-contaminated sites.

Below is an interactive data table summarizing some of the microorganisms identified in the degradation of various chloroacetamide herbicides.

| Microorganism | Degraded Compound(s) | Source of Isolation | Reference |

| Paracoccus sp. FLY-8 | Alachlor, Acetochlor, Propisochlor, Butachlor, Pretilachlor, Metolachlor | Rice field soil | researchgate.net |

| Bacillus cereus DC-1 | Butachlor | Butachlor-exposed soil | mdpi.com |

| Xanthomonas axonopodis | Alachlor | Soil | nih.gov |

| Aspergillus niger | Alachlor | Soil | nih.gov |

| Cupidesulfovibrio sp. SRB-5 | Acetochlor, Alachlor, Propisochlor, Butachlor, Pretilachlor, Metolachlor | Anaerobic activated sludge | acs.org |

| Acinetobacter sp. GC-A6 | Alachlor | Agricultural soil | mdpi.com |

| Amycolatopsis sp. | Acetochlor, S-metolachlor | Herbicide-treated soils | sci-hub.box |

| Saccharomonospora sp. | Acetochlor, S-metolachlor | Herbicide-treated soils | sci-hub.box |

Enzymatic Mechanisms of Degradation (e.g., Hydrolase Activity)

The microbial degradation of chloroacetamide herbicides proceeds through specific enzymatic pathways. A key initial step in the breakdown of many of these compounds is the cleavage of the C-Cl bond, a process known as dechlorination. This is often followed by further enzymatic modifications of the molecule.

One of the primary enzymatic mechanisms involved is the action of hydrolases. These enzymes catalyze the hydrolysis of the chloroacetamide, often resulting in the substitution of the chlorine atom with a hydroxyl group. proquest.com This initial hydrolytic dechlorination is a critical detoxification step, as it reduces the reactivity and toxicity of the parent compound.

Another important enzymatic process is N-dealkylation, which involves the removal of alkyl groups from the nitrogen atom of the amide. mdpi.com For instance, in the degradation of alachlor, N-dealkylation leads to the formation of 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628). mdpi.com This reaction is often catalyzed by oxygenases, such as the three-component Rieske non-heme iron oxygenase (RHO) system. mdpi.com

The degradation pathway of butachlor by Bacillus cereus DC-1 is hypothesized to involve initial deoxygenation by dioxygenases, followed by N-demethylation to yield 2-chloro-N-(2,6-diethylphenyl) acetamide. mdpi.com In anaerobic environments, sulfate-reducing bacteria like Cupidesulfovibrio sp. SRB-5 can degrade acetochlor through a pathway where sulfate (B86663) is reduced to sulfide, which then abiotically attacks the C-Cl bond, leading to reductive dechlorination. acs.org

The table below outlines some of the key enzymes and enzymatic reactions involved in the degradation of chloroacetamide herbicides.

| Enzyme/Enzyme System | Reaction Type | Substrate Example | Resulting Product Example | Reference |

| Hydrolase | Hydrolytic Dechlorination | Chloroacetamide compound | Hydroxy-substituted derivative | proquest.com |

| Rieske non-heme iron oxygenase (RHO) system | N-dealkylation | Alachlor | 2-chloro-N-(2,6-diethylphenyl) acetamide | mdpi.com |

| Dioxygenase | Deoxygenation | Butachlor | 2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide | mdpi.com |

| N-desmethylase | N-demethylation | 2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide | N-chloroacetyl-2,6-diethylaniline | mdpi.com |

While the specific enzymes for the degradation of this compound have not been characterized, the mechanisms observed for other chloroacetamides provide a strong basis for predicting its bioremediation pathways. It is likely that similar hydrolase and oxygenase activities would be crucial for its breakdown in the environment.

Analytical Methodologies for Purity and Impurity Profiling of 2 Chloro N 2,2 Dimethylpropyl Acetamide

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 2-chloro-N-(2,2-dimethylpropyl)acetamide from its process-related impurities, starting materials, and degradation products. Techniques like HPLC and GC are fundamental for quantifying the purity of the compound and the levels of known and unknown impurities.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of N-substituted chloroacetamide derivatives. The development of a robust, stability-indicating HPLC method is essential for separating the target compound from potential impurities. Reverse-phase (RP) HPLC is commonly the method of choice. sielc.comresearchgate.net

Method development typically involves the systematic optimization of several key parameters to achieve adequate separation (resolution) between the main peak and impurity peaks. A typical approach for a compound like this compound would involve:

Column Selection: A C18 or a specialized reverse-phase column with low silanol (B1196071) activity is often selected to provide good retention and peak shape for moderately polar compounds. sielc.comresearchgate.net

Mobile Phase Composition: The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.netsielc.com The ratio is optimized through gradient or isocratic elution to resolve all components effectively. For mass spectrometry compatibility, volatile buffers like formic acid or ammonia (B1221849) are used instead of non-volatile salts. sielc.comsielc.compnrjournal.com

Detection: A UV/VIS detector is commonly used, with the detection wavelength set at a value where the analyte and its impurities exhibit significant absorbance. researchgate.net For enhanced sensitivity and selectivity, especially at trace levels, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS/MS). pnrjournal.comazerbaijanmedicaljournal.net

The method is validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust. researchgate.netresearchgate.net

Table 1: Example HPLC Method Parameters for Related Chloroacetamides

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (150 x 4.6 mm, 5 µm) or Newcrom R1 | sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile and Phosphate/Formate Buffer | sielc.comresearchgate.netsielc.com |

| Elution Mode | Isocratic or Gradient | researchgate.netpnrjournal.com |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.netresearchgate.net |

| Column Temperature | 30 - 35 °C | researchgate.netresearchgate.net |

| Detection | UV at ~225-254 nm or Mass Spectrometry (MS) | researchgate.netresearchgate.netazerbaijanmedicaljournal.net |

Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable components that may be present as impurities. semanticscholar.org This includes residual solvents from the synthesis process (e.g., toluene, heptane, dichloromethane) and volatile raw materials or by-products. peerj.com

Significant differences in the volatility of potential impurities necessitate different sample introduction techniques. peerj.comresearchgate.net

Headspace GC (GC-HS): This technique is ideal for highly volatile impurities like methanol, acetonitrile, and ethyl acetate. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC, preventing non-volatile matrix components from contaminating the system. researchgate.netbibliotekanauki.pl

Direct Injection GC: For less volatile compounds such as dimethylformamide or pyridine, a solution of the sample is injected directly into the heated inlet of the chromatograph. peerj.combibliotekanauki.pl

A flame ionization detector (FID) is commonly used for quantification due to its broad applicability to organic compounds. peerj.com The method involves programming the oven temperature to ensure separation of compounds with different boiling points. bibliotekanauki.pl

During process development and impurity profiling, it is often necessary to isolate unknown impurities for structural identification. Preparative chromatography is used for this purpose. The analytical HPLC method is typically scaled up for preparative separation. sielc.comsielc.com This involves using a larger column with a greater amount of stationary phase and a higher mobile phase flow rate to handle larger sample loads. Fractions of the eluent are collected, and those containing the impurity of interest are combined and concentrated to yield a sufficient quantity of the isolated substance for subsequent spectroscopic analysis. sielc.comsielc.com

Spectroscopic Techniques for Impurity Identification

Once an impurity has been separated and isolated, spectroscopic techniques are employed to determine its chemical structure.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful tool for both separating and identifying volatile and semi-volatile trace impurities. semanticscholar.org As components elute from the GC column, they enter the mass spectrometer, which acts as a highly sensitive and specific detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. ijpsr.info This mass spectrum serves as a chemical "fingerprint" that can be used to identify the compound by comparing it to spectral libraries. GC-MS is particularly valuable for detecting and identifying genotoxic or other harmful impurities that have very low permissible limits. peerj.comresearchgate.netresearchgate.net

For definitive structural elucidation of isolated, non-volatile impurities, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. semanticscholar.org Specific bonds within a molecule absorb infrared radiation at characteristic wavelengths, providing information about the presence of groups such as amides (N-H and C=O stretching), alkyl chains (C-H stretching), and the chloroalkyl group (C-Cl stretching). ijpsr.infonih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is often considered the most conclusive method for determining the precise structure of an organic molecule. semanticscholar.orgresearchgate.net A suite of NMR experiments is typically performed:

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity to neighboring atoms.

¹³C NMR: Shows the number and types of carbon atoms in the molecule. chemicalbook.com

2D NMR (e.g., COSY, HSQC, HMBC): These advanced experiments are used to establish the connectivity between different atoms within the molecule, allowing for the complete assembly of the chemical structure. semanticscholar.orgresearchgate.net

By combining the information from these spectroscopic techniques, the exact chemical structure of an unknown impurity can be determined with a high degree of confidence. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Benzene |

| Dichloromethane (B109758) |

| Dimethylformamide |

| Ethyl acetate |

| Formic acid |

| Heptane |

| Methanol |

| Pyridine |

| Toluene |

| 2-chloro-N,N-diethyl-acetamide |

| 2-chloro-N-(2,6-dimethylphenyl)-acetamide |

Quality Control and Analytical Standardization in Production

The robust manufacturing of this compound hinges on stringent quality control (QC) measures and comprehensive analytical standardization. These processes are integral to ensuring the consistent purity of the final product and minimizing the presence of process-related impurities. A well-defined analytical strategy is implemented at various stages of production, from raw material testing to in-process monitoring and final product release. This typically involves a combination of chromatographic and spectroscopic techniques to identify and quantify the target compound and any potential impurities.

A critical aspect of quality control is the establishment of a detailed impurity profile. Impurities can arise from starting materials, by-products of the synthesis, or degradation products. The primary synthesis route for this compound involves the reaction of chloroacetyl chloride with 2,2-dimethylpropylamine (neopentylamine). ijpsr.info Based on this synthesis, potential process-related impurities can be hypothesized.

Table 8.3.1: Potential Process-Related Impurities in this compound

| Impurity Name | Potential Source |

| 2,2-dimethylpropylamine | Unreacted starting material |

| Chloroacetyl chloride | Unreacted starting material |

| N,N'-bis(2,2-dimethylpropyl)oxamide | Reaction of the primary amine with an intermediate |

| Dichloroacetamide derivatives | Over-reaction or side reactions |

To monitor and control these and other potential impurities, a suite of validated analytical methods is employed. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assaying the purity of this compound and quantifying known and unknown impurities. A typical reversed-phase HPLC method would be developed and validated to ensure its suitability for its intended purpose.

Table 8.3.2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specified wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Method validation would be performed according to established guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for the identification of volatile impurities and for the characterization of unknown peaks observed during HPLC analysis. ijpsr.info GC-MS provides structural information that is crucial for confirming the identity of impurities.

In-process controls (IPCs) are implemented at critical steps of the manufacturing process to monitor the reaction's progress and ensure that key parameters are within the predefined limits. For instance, Thin Layer Chromatography (TLC) might be used for rapid qualitative monitoring of the reaction's completion. ijpsr.info

The final product specification for this compound will include tests for appearance, identity (e.g., by IR or NMR spectroscopy), purity by HPLC, and limits for specified and unspecified impurities. The acceptance criteria for these impurities are established based on toxicological data (if available) and regulatory guidelines.

Table 8.3.3: Example of a Final Product Specification

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white solid |

| Identification | FTIR, ¹H NMR | Conforms to the reference spectrum |

| Purity (by HPLC) | Validated HPLC method | ≥ 98.0% |

| Individual Impurity | Validated HPLC method | ≤ 0.15% |

| Total Impurities | Validated HPLC method | ≤ 1.0% |

| Residual Solvents | GC-HS | Meets regulatory limits |

The establishment and use of a well-characterized reference standard for this compound is fundamental to all quantitative analyses. This reference standard is used for the identification and quantification of the active substance and its impurities.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 2-chloro-N-(2,2-dimethylpropyl)acetamide

Current research identifies this compound primarily as a valuable intermediate in the synthesis of more complex molecules. Its chemical structure is distinguished by a neopentyl group (2,2-dimethylpropyl) attached to the nitrogen atom, which imparts significant steric hindrance. This feature is crucial as it influences the compound's reactivity in nucleophilic substitution reactions compared to less sterically hindered chloroacetamides.

The existing body of research highlights its application in two main sectors:

Pharmaceuticals : The compound serves as a building block in medicinal chemistry for synthesizing Active Pharmaceutical Ingredients (APIs). Its chlorinated structure allows for the attachment of various functional groups, making it a useful precursor for potential analgesics and non-steroidal anti-inflammatory drugs (NSAIDs).

Agrochemicals : In the field of agriculture, this compound is utilized in the development of herbicides. Studies have demonstrated its ability to inhibit biochemical pathways in plants, showing efficacy against common weeds at low concentrations. This suggests its potential for use in sustainable agricultural practices.

The table below summarizes the key research findings related to the applications of this compound.

| Research Area | Application | Key Findings |

| Pharmaceutical Synthesis | Intermediate for APIs | Serves as a precursor for analgesics and NSAIDs due to its reactive chlorinated structure. |

| Agrochemical Development | Herbicide Formulation | Effectively inhibits plant growth at low concentrations, indicating potential as an active herbicidal agent. |

| Material Science | Polymer Additives | Investigated for potential use as an additive in polymer formulations. |

Emerging Trends in Substituted Acetamide (B32628) Chemistry

The research landscape for the broader class of substituted acetamides is vibrant, with several emerging trends indicating future directions for the field. These compounds are recognized for their wide-ranging biological activities and are being explored for novel applications.

Development of Novel Therapeutics : A significant trend is the design and synthesis of N-substituted acetamide derivatives as highly specific therapeutic agents. For instance, recent research has successfully identified novel acetamides as potent antagonists for the P2Y14 receptor, which is implicated in various inflammatory diseases. nih.gov

Enzyme Inhibition Scaffolds : Substituted acetamides are being used as foundational structures for new enzyme inhibitors. The development of acetamide-sulfonamide conjugates has yielded potent urease inhibitors, presenting a promising strategy for addressing pathological conditions related to the urease enzyme. mdpi.com

Advanced Antimicrobial Agents : The inherent bioactivity of the chloroacetamide group is being leveraged to develop new antimicrobial compounds. Studies have shown that various N-substituted chloroacetamides exhibit excellent antibacterial and antifungal properties. ijpsr.inforesearchgate.net